molecular formula C15H14BrNO2 B5703449 N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide

N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide

Cat. No. B5703449
M. Wt: 320.18 g/mol
InChI Key: OVSXSJARQOMQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic organic compound that is used in various research areas such as medicinal chemistry, drug discovery, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It is also believed to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. It has also been shown to have antitumor properties, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide in lab experiments is its versatility. It can be used in various research areas such as medicinal chemistry, drug discovery, and pharmaceuticals. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide. One of the future directions is to investigate its potential as a treatment for cancer. Another future direction is to investigate its potential as a treatment for inflammatory diseases and pain. Additionally, further research can be done to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide is a chemical compound that has shown promising results in various research areas. It is used in medicinal chemistry, drug discovery, and pharmaceuticals. Its mechanism of action is not fully understood, but it is believed to have anti-inflammatory and analgesic properties. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis method of N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide involves the reaction of 3-bromobenzyl alcohol with 4-aminophenol in the presence of acetic anhydride and pyridine. The product obtained is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide is widely used in scientific research as it has shown promising results in various research areas. It is used in medicinal chemistry to develop new drugs and pharmaceuticals. It is also used in drug discovery to identify new targets for drug development.

properties

IUPAC Name

N-[4-[(3-bromophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(18)17-14-5-7-15(8-6-14)19-10-12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSXSJARQOMQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0091107.P001

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